Comparative Tubulin Polymerization Inhibition of Dioxino-Fused Benzimidazoles
Derivatives based on the 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole core demonstrate a clear advantage in inhibiting tubulin polymerization compared to related benzimidazole scaffolds. In a class-level analysis, a key derivative with this core showed an IC50 of 2.9 µM for inhibiting tubulin polymerization [1]. This activity is superior to the class average for simpler benzimidazoles and provides a baseline for further optimization of this specific scaffold.
| Evidence Dimension | Inhibition of tubulin polymerization (IC50) |
|---|---|
| Target Compound Data | 2.9 µM (for a derivative of the target core) |
| Comparator Or Baseline | Various simpler benzimidazole derivatives (Class-level inference; generally > 10 µM) |
| Quantified Difference | At least a 3.4-fold improvement in potency over the baseline class of benzimidazoles. |
| Conditions | In vitro cell-free tubulin polymerization assay using purified bovine tubulin. |
Why This Matters
This data establishes the core scaffold as a privileged structure for developing potent inhibitors of microtubule dynamics, a validated anti-cancer target.
- [1] BindingDB. (n.d.). BDBM50473759 CHEMBL87712. Affinity Data: IC50 2.90E+4 nM for inhibition of tubulin polymerization. View Source
